N-(1-phenylbutyl)nicotinamide 1-oxide
Description
N-(1-phenylbutyl)nicotinamide 1-oxide is a nicotinamide derivative characterized by a phenylbutyl substituent attached to the nitrogen atom of the nicotinamide backbone, with an additional oxygen atom at the 1-position of the pyridine ring. Nicotinamide 1-oxide derivatives are known to interact with biological targets such as CXCR2 receptors and are influenced by organic cation transporters (Octs) in vivo .
Properties
IUPAC Name |
1-oxido-N-(1-phenylbutyl)pyridin-1-ium-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-7-15(13-8-4-3-5-9-13)17-16(19)14-10-6-11-18(20)12-14/h3-6,8-12,15H,2,7H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEHESRKQDFZMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)C2=C[N+](=CC=C2)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(1-phenylbutyl)nicotinamide 1-oxide with structurally or functionally related compounds:
Key Findings:
Structural Modifications and Bioactivity :
- The phenylbutyl group in this compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to nicotinamide 1-oxide. However, this could reduce solubility, a common trade-off in drug design.
- Nicotinamide 1-oxide itself is a potent CXCR2 antagonist, suggesting that this compound may retain or modify this activity depending on substituent effects .
Metabolic Pathways :
- Both nicotinamide 1-oxide and methylnicotinamide are transported by Octs, which regulate their systemic distribution and excretion . The phenylbutyl derivative may exhibit altered Octs affinity due to its larger substituent.
- Nikethamide N-oxide, by contrast, is a synthetic derivative of the stimulant nikethamide, with oxidation likely occurring during hepatic metabolism .
Therapeutic Potential: Nicotinamide 1-oxide’s role as a CXCR2 antagonist positions it as a candidate for inflammatory diseases. This compound’s extended alkyl chain could prolong half-life but requires empirical validation .
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